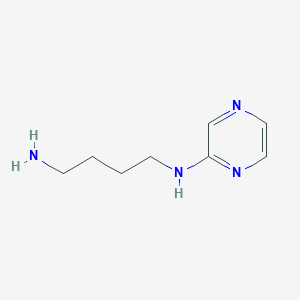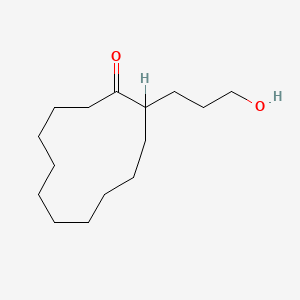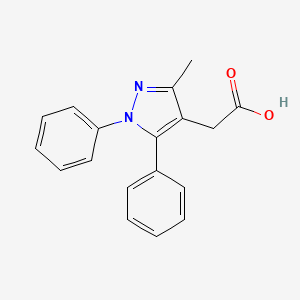
Methyl 1-methoxy-4-bromo-2-naphthoate
Descripción general
Descripción
Methyl 1-methoxy-4-bromo-2-naphthoate is an organic compound belonging to the naphthoate family. It is characterized by a bromine atom at the 4th position, a methoxy group at the 1st position, and a methyl ester group at the 2nd position of the naphthalene ring. This compound is notable for its distinct chemical properties and is primarily used in the synthesis and modification of organic molecules within chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methoxy-4-bromo-2-naphthoate typically involves the bromination of 1-methoxy-2-naphthoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated product with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methoxy-4-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: Formation of substituted naphthoates.
Oxidation: Formation of naphthoic acids or aldehydes.
Reduction: Formation of naphthyl alcohols.
Aplicaciones Científicas De Investigación
Methyl 1-methoxy-4-bromo-2-naphthoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-methoxy-4-bromo-2-naphthoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Methyl 1-methoxy-4-bromo-2-naphthoate can be compared with other similar compounds such as:
Methyl 4-bromo-1-hydroxy-2-naphthoate: Differing by the presence of a hydroxy group instead of a methoxy group, which affects its reactivity and applications.
Methyl 4-(bromomethyl)-1-naphthoate: Differing by the presence of a bromomethyl group instead of a bromine atom, which influences its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5813-38-7 |
|---|---|
Fórmula molecular |
C13H11BrO3 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
methyl 4-bromo-1-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-12-9-6-4-3-5-8(9)11(14)7-10(12)13(15)17-2/h3-7H,1-2H3 |
Clave InChI |
KXAZHBLGELHTTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidate](/img/structure/B8591432.png)





![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)


![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)
![4-[5-(Undecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8591493.png)



